3-(2,4-Dichlorophenylthio)propanoic acid
Description
3-(2,4-Dichlorophenylthio)propanoic acid is a sulfur-containing aromatic carboxylic acid characterized by a propanoic acid backbone linked to a 2,4-dichlorophenyl group via a thioether (–S–) bond. The compound’s structure (Cl₂C₆H₃–S–CH₂CH₂COOH) combines the electron-withdrawing effects of chlorine substituents with the lipophilic thioether linkage, influencing its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H8Cl2O2S |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8Cl2O2S/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
XPHAMBIYDJJLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Observations :
- Chlorine vs. Nitro Groups : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to nitro-substituted analogs (e.g., 2,4-dinitrophenylthio derivative), which are more reactive but less stable .
- Hydroxyl Substituents: Hydroxyl groups (e.g., 4-OH in ) improve water solubility but may reduce antimicrobial potency compared to non-hydroxylated analogs .
Thioether vs. Ether/Oxygen-Linked Analogs
Key Observations :
- Thioether vs. Ether Linkages : The –S– bond in the target compound increases lipophilicity and resistance to enzymatic degradation compared to oxygen-linked analogs. This may enhance bioavailability in biological systems .
- Acidity Differences: Thioether-linked propanoic acids generally exhibit weaker acidity (higher pKa) than oxygen-linked counterparts due to sulfur’s lower electronegativity .
Key Observations :
- The dichlorophenylthio group in the target compound likely synergizes with the carboxylate moiety to disrupt microbial membranes, similar to marine-derived chlorinated phenylpropanoids .
- Unlike aminothiazole derivatives (), the absence of heterocyclic rings in the target compound may limit its antiviral activity but reduce synthetic complexity .
Physicochemical Properties
| Property | This compound | 3-(2,4-Dichlorophenyl)propanoic Acid | 3-(Methylthio)propanoic Acid Methyl Ester |
|---|---|---|---|
| Molecular Weight | ~249.1 g/mol | 219.07 g/mol | 150.2 g/mol |
| Solubility | Low (lipophilic thioether) | Moderate (polar carboxyl) | High (ester volatility) |
| Melting Point | Not reported | 97% purity (solid) | Liquid at room temperature |
| Key Applications | Antimicrobial agents, synthetic intermediates | Commercial chemical building block | Flavoring agents |
| References |
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